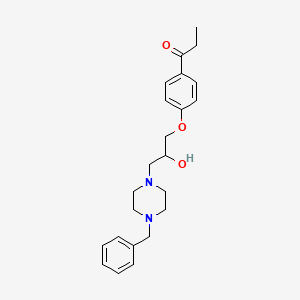![molecular formula C18H14N2O5S B12145915 prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12145915.png)
prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of chromenyl, thiazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenyl intermediate: This involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base to form 2-oxo-2H-chromene-3-carboxylate.
Thiazole ring formation: The chromenyl intermediate is then reacted with thioamide and an appropriate carboxylic acid derivative to form the thiazole ring.
Final esterification: The final step involves the esterification of the thiazole intermediate with prop-2-en-1-ol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The chromenyl group can intercalate with DNA, disrupting its function, while the thiazole ring can inhibit enzymes by binding to their active sites. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Similar in structure but with different substituents.
4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Lacks the prop-2-en-1-yl group.
2-oxo-2H-chromen-3-yl derivatives: Compounds with variations in the thiazole and carboxylate groups.
Uniqueness
The uniqueness of prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate lies in its combination of chromenyl and thiazole groups, which confer specific biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H14N2O5S/c1-3-8-24-17(23)14-10(2)19-18(26-14)20-15(21)12-9-11-6-4-5-7-13(11)25-16(12)22/h3-7,9H,1,8H2,2H3,(H,19,20,21) |
InChI Key |
AOJOBGSNMLKXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12145838.png)
![4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B12145839.png)
![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12145859.png)
![4-({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12145862.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145863.png)
![N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145866.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12145870.png)


![1-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12145888.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12145902.png)
![N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145927.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145934.png)
